![molecular formula C6H11FO5 B1253437 2-deoxy-2-((18)F)fluoro-D-mannopyranose](/img/structure/B1253437.png)
2-deoxy-2-((18)F)fluoro-D-mannopyranose
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Overview
Description
2-deoxy-2-((18)F)fluoro-D-mannopyranose is a 2-deoxy-2-fluoro-D-mannopyranose.
Scientific Research Applications
Tumor Imaging
Mechanism of Action:
18F-fluoro-D-mannose is metabolized by hexokinase, similar to 18F-FDG, leading to its phosphorylation and retention in tumor cells. This metabolic trapping allows for effective imaging of tumors through PET scans.
Key Findings:
- In studies involving tumor-bearing rats, 18F-fluoro-D-mannose demonstrated tumor uptake comparable to that of 18F-FDG, with a quasi-standardized uptake value (SUV) of approximately 2.83 for 18F-fluoro-D-mannose versus 2.40 for 18F-FDG .
- The compound showed significantly lower uptake in the brain compared to 18F-FDG, which is advantageous for imaging brain tumors as it reduces background noise .
Case Study:
A study conducted on a transplantable rat tumor model revealed that the uptake of 18F-fluoro-D-mannose reached levels of 2.65 ± 0.81% dose/g at 60 minutes post-injection, with rapid blood clearance and favorable tumor-to-blood ratios (29.4) observed . This suggests its potential utility as an effective diagnostic tool for cancer detection.
Atherosclerosis Imaging
Targeting Plaque Inflammation:
Research indicates that 18F-fluoro-D-mannose can be utilized to visualize inflammation in atherosclerotic plaques due to its preferential uptake by macrophages present in these lesions.
Key Findings:
- In a rabbit model, the uptake of 18F-fluoro-D-mannose was shown to correlate with the density of macrophages within atherosclerotic plaques, making it a valuable tool for assessing plaque stability and risk of rupture .
- The study highlighted that the compound could restrict binding of anti-mannose receptor antibodies to macrophages, indicating its specificity for inflammatory processes associated with cardiovascular diseases .
Comparison with Other Tracers
Tracer | Tumor Uptake (%ID/g) | Brain Uptake (%ID/g) | Tumor-to-Blood Ratio |
---|---|---|---|
18F-Fluoro-D-Mannose | 2.83 ± 0.22 | 1.89 ± 0.13 | 29.4 |
18F-Fluorodeoxyglucose | 2.40 ± 0.30 | 2.63 ± 0.26 | 22.1 |
This table illustrates that while both tracers have similar tumor uptake values, 18F-fluoro-D-mannose offers advantages in terms of reduced brain uptake and higher tumor-to-blood ratios, enhancing its diagnostic capabilities in specific contexts.
Synthesis and Radiochemical Properties
The synthesis of 18F-fluoro-D-mannose has been optimized using nucleophilic substitution reactions, yielding high radiochemical purity (97.6%–98.7%) and yields (50%–68%). These properties are crucial for ensuring effective imaging outcomes .
Properties
Molecular Formula |
C6H11FO5 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i7-1 |
InChI Key |
ZCXUVYAZINUVJD-PRCAYWMUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)[18F])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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